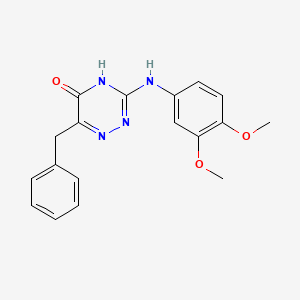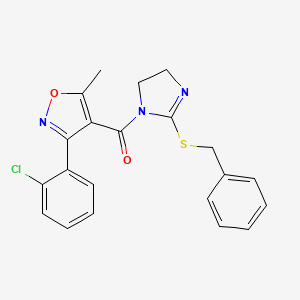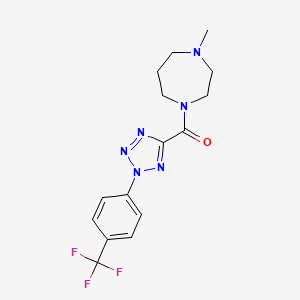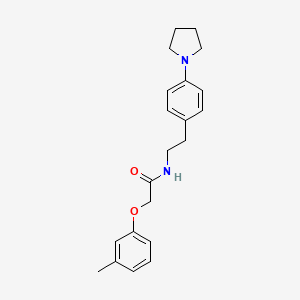
2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O5S2 and its molecular weight is 497.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Compounds with structural features akin to the query compound, such as sulfonamide derivatives, have been studied for their potential in cancer treatment. Sulfonamide derivatives, due to their versatile synthons, have shown cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, indicating potential therapeutic applications in oncology M. Ghorab et al., 2015.
Herbicidal Activity
Novel triazolinone derivatives, including those with sulfonamide phenyl groups, have been designed as Protox inhibitors, demonstrating significant herbicidal activities. This research suggests potential agricultural applications for controlling broadleaf weeds in rice fields, demonstrating the versatility of sulfonamide derivatives in herbicide development Yan-ping Luo et al., 2008.
Antimicrobial Agents
The oxazolidinone class, including analogs like U-100592 and U-100766, which share a structural motif with the query compound, has been identified for its antibacterial activities against a variety of clinically important pathogens. This highlights the compound's potential application in the development of new antimicrobial agents G. Zurenko et al., 1996.
Environmental Science
Research on metolachlor and alachlor, compounds that share functional groups with the query compound, provides insights into the environmental fate and transport of such chemicals. Studies on their breakdown in aquatic systems can inform environmental monitoring and pollution control strategies, relevant to understanding the environmental impact of similar sulfonamide derivatives W. Graham et al., 1999.
Chemical Synthesis and Drug Design
Sulfonamide derivatives, including those with complex heterocyclic structures, are crucial in drug design and development, offering a wide range of biological activities. Their synthesis and evaluation for antitumor, antimicrobial, and anti-inflammatory activities are fundamental in medicinal chemistry, providing a foundation for the development of new therapeutic agents H. Hafez et al., 2017.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol with N-(5-fluoro-2-methylphenyl)acetamide in the presence of a suitable base.", "Starting Materials": [ "5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol", "N-(5-fluoro-2-methylphenyl)acetamide", "Suitable base" ], "Reaction": [ "To a solution of 5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol (1.0 equiv) in a suitable solvent, add a suitable base (1.2 equiv) and stir for 10 minutes at room temperature.", "Add N-(5-fluoro-2-methylphenyl)acetamide (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction with water and extract the product with a suitable organic solvent.", "Purify the product by column chromatography to obtain the desired compound 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide." ] } | |
Numéro CAS |
931744-39-7 |
Formule moléculaire |
C20H17ClFN3O5S2 |
Poids moléculaire |
497.94 |
Nom IUPAC |
2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H17ClFN3O5S2/c1-11-3-4-12(22)7-15(11)24-18(26)10-31-20-23-9-17(19(27)25-20)32(28,29)13-5-6-16(30-2)14(21)8-13/h3-9H,10H2,1-2H3,(H,24,26)(H,23,25,27) |
Clé InChI |
DJKZZLMRQSBHQP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2620694.png)

![3,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2620697.png)


![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2620700.png)
![1-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2620703.png)

![4-benzyl-2-(2-chloro-6-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2620706.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2620707.png)
![Ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2620710.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid](/img/structure/B2620711.png)
